molecular formula C40H80NO8P B195732 1,2-Dipalmitoylphosphatidylcholine CAS No. 2644-64-6

1,2-Dipalmitoylphosphatidylcholine

Cat. No.: B195732
CAS No.: 2644-64-6
M. Wt: 734 g/mol
InChI Key: KILNVBDSWZSGLL-UHFFFAOYSA-N
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Description

Synthetic phospholipid used in liposomes and lipid bilayers to study biological membranes. It is also a major constituent of PULMONARY SURFACTANTS.

Mechanism of Action

Target of Action

1,2-Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid and a lecithin, consisting of two C16 palmitic acid groups attached to a phosphatidylcholine head-group . It is the main constituent of pulmonary surfactants , which are surface-active materials produced by most air-breathing animals . The primary target of DPPC is the alveolar epithelium in the lungs .

Mode of Action

DPPC reduces the work of breathing and prevents alveolar collapse during breathing . Its structure includes both a hydrophilic “head” and hydrophobic “tails”, and it is this arrangement that makes it able to reduce the surface tension of the water layer . The choline radical constitutes the polar hydrophilic head; it is oriented towards and extends into the alveolar liquid . The palmitic acid (C16) chains form the nonpolar hydrophobic tails; these are oriented towards the outer side .

Biochemical Pathways

DPPC is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca2±independent phospholipase A2 (ai PLA2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .

Result of Action

The result of DPPC’s action is the reduction of surface tension in the alveoli, which facilitates gas exchange, prevents alveolar collapse, and reduces the work of breathing . It also plays an important role in the study of liposomes and human bilayers .

Action Environment

The action of DPPC can be influenced by environmental factors such as mechanical forces generated during tidal breathing . For example, a low magnitude, non-injurious static mode of mechanical stretch can induce phosphatidylcholine (PtdCho) biosynthesis and its remodeling to DPPC in lung epithelial cells . Thus, low magnitude stretch could contribute to protective mechanisms rather than to injurious ones .

Biochemical Analysis

Biochemical Properties

1,2-Dipalmitoylphosphatidylcholine is synthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca2±independent phospholipase A2 and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For example, it has been found that mild static mechanical stretch can promote the biosynthesis of phosphatidylcholine and its remodeling to this compound in lung epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it is known to interact with cholesterol, and these interactions can influence the structure and physical properties of lipid bilayers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, an increase in phosphatidylcholine levels, especially among the this compound molecular species, was observed after 1 hour of static stretching in a study .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is biosynthesized via a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase .

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum of type II pneumocytes, where it is synthesized

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910226
Record name 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Aldrich MSDS]
Record name 1,2-Dipalmitoylphosphatidylcholine
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CAS No.

2644-64-6
Record name 1,2-Dipalmitoylphosphatidylcholine
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Record name 1,2-Dipalmitoylphosphatidylcholine
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Record name 2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
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Record name (4-oxido-10-oxo-7-palmitoyl-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Record name DIPALMITOYLPHOSPHATIDYLCHOLINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can infrared (IR) spectroscopy provide information about DPPC structure?

A2: Yes, IR spectroscopy is a powerful tool for studying DPPC. The methylene (CH2) stretching vibrations are sensitive to the conformation of the DPPC acyl chains. The frequencies of these vibrations shift depending on whether the chains are in an ordered, all-trans conformation or a disordered state containing gauche conformers. [, ]

Q2: How can we quantify the conformational disorder in DPPC acyl chains using IR?

A3: The relative intensities of specific CD2 rocking modes in the IR spectrum can be used to quantify one-, two-, and three-bond conformational disorder in DPPC. This method allows for a detailed analysis of acyl chain packing and the effects of additives like cholesterol. []

Q3: Does the presence of cholesterol affect the behavior of DPPC bilayers?

A5: Yes, cholesterol significantly influences DPPC bilayer properties. It can both fluidize the membrane at lower concentrations and condense it at higher concentrations, impacting the area compressibility modulus and overall mechanical behavior of the bilayer. []

Q4: How does ethanol impact DPPC bilayers containing sterols?

A6: Ethanol can disrupt lipid-sterol interactions in DPPC bilayers, leading to a decrease in the area compressibility modulus and making the membrane more prone to interdigitation. This effect is important for understanding the impact of ethanol on cell membranes, particularly in yeast fermentations. []

Q5: How does DPPC interact with the pulmonary surfactant protein SP-A?

A7: SP-A interacts with DPPC in the presence of calcium ions, forming a ternary complex. This interaction enhances the thermal stability of SP-A and modifies the DPPC acyl chain tilt angle in monolayer films, suggesting a specific mode of interaction at the air/water interface. []

Q6: Can we use fluorescence techniques to study the interaction of proteins with DPPC?

A8: Yes, fluorescence energy transfer studies have been used to investigate the self-association of the pulmonary surfactant protein SP-C in DPPC vesicles. This technique revealed that SP-C self-association is dependent on the presence of gel-phase lipids and provides insights into its aggregation state in pulmonary surfactant. []

Q7: How does the structure of a peptide influence its interaction with DPPC monolayers?

A9: The presence or absence of specific structural motifs in peptides can significantly alter their interactions with DPPC monolayers. For example, deleting the helical domain in intestinal fatty acid-binding protein (IFABP) reduces its interaction with DPPC, as evidenced by slower domain formation and reduced lipid acyl chain ordering. []

Q8: How does the lipid environment impact the activity of enzymes like phospholipase D (PLD)?

A10: The activity of PLD, which hydrolyzes DPPC to 1,2-dipalmitoylphosphatidic acid (DPPA), is influenced by the structural organization of DPPC. PLD exhibits maximum activity in the more disordered liquid-expanded phase of DPPC monolayers. The presence of the hydrolysis product, DPPA, can further modulate PLD activity by inducing structural changes in DPPC-rich domains. []

Q9: Can DPPC be used in drug delivery systems?

A11: Yes, DPPC is a common component of liposomes, which are spherical vesicles formed by a lipid bilayer. Liposomes can encapsulate drugs and deliver them to specific targets in the body. [, ] The choice of lipid, including DPPC, influences liposomal properties like drug loading, cellular uptake, and stability. []

Q10: How can computational chemistry contribute to our understanding of DPPC?

A13: Molecular dynamics simulations are valuable tools to study DPPC bilayer behavior. These simulations can provide detailed insights into the molecular mechanisms of DPPC interactions with drugs, peptides, and other lipids, aiding in the rational design of drug delivery systems and other applications. [, ]

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